3,5-Difluorobenzoic acid has been explored as a reactant in Rh(III)-catalyzed regioselective heterocyclization reactions. This research investigated the reaction between benzoic acids and acrylates to produce phthalides using water as the solvent. The study found that 3,5-difluorobenzoic acid was an effective reactant for this transformation, yielding the desired phthalides in good yields. Source: ChemicalBook:
The formation of dimers by 3,5-difluorobenzoic acid has been of interest to researchers studying hydrogen bonding. These dimers are stabilized by hydrogen bonds between the carboxyl groups of the acid molecules. This research provides insights into the nature of hydrogen bonding interactions in aromatic carboxylic acids. Source: Sigma-Aldrich:
3,5-Difluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring. Its molecular formula is CHFO, and it has a molecular weight of approximately 158.1 g/mol. This compound typically appears as white to pale yellow solid crystals with a melting point ranging from 121 °C to 124 °C . The compound is known for its strong acidity, with a predicted pKa value of about 3.52, making it useful in various
Additionally, it can undergo dimerization through hydrogen bonding between carboxyl groups, forming stable dimers .
Research indicates that 3,5-difluorobenzoic acid exhibits various biological activities. It has been studied for its potential as an antibacterial agent and its role in enzyme inhibition. Specifically, it can act as a selective inhibitor for certain enzymes involved in metabolic pathways. Its unique structure allows it to interact with biological targets effectively, although more studies are needed to fully understand its pharmacological potential .
There are multiple synthetic routes for producing 3,5-difluorobenzoic acid. Some notable methods include:
Each method offers different yields and purity levels, with the first method being particularly noted for its efficiency and green chemistry approach .
3,5-Difluorobenzoic acid finds applications in various fields:
It is also employed in research settings for studying reaction mechanisms and enzyme interactions .
Studies on the interactions of 3,5-difluorobenzoic acid have demonstrated its ability to form complexes with metal ions and other organic molecules. These interactions are crucial for understanding its role in catalysis and biological systems. For example, it has been shown to stabilize certain metal complexes that can catalyze organic transformations .
Furthermore, membrane inlet mass spectrometry has been employed to study its behavior in aqueous environments, highlighting its potential for environmental monitoring .
Several compounds share structural similarities with 3,5-difluorobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Difluorobenzoic Acid | CHFO | Different fluorine substitution pattern affects reactivity |
3-Fluorobenzoic Acid | CHFO | Only one fluorine atom; different acidity and reactivity |
Benzoic Acid | CHO | No fluorine substitutions; serves as a baseline for comparison |
Uniqueness of 3,5-Difluorobenzoic Acid:
Irritant